4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Catalog No.
S2729650
CAS No.
952887-67-1
M.F
C17H16N2O4S
M. Wt
344.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin...

CAS Number

952887-67-1

Product Name

4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

IUPAC Name

4-(2-ethylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one

Molecular Formula

C17H16N2O4S

Molecular Weight

344.39

InChI

InChI=1S/C17H16N2O4S/c1-2-24(22,23)15-10-6-3-7-12(15)17(21)19-11-16(20)18-13-8-4-5-9-14(13)19/h3-10H,2,11H2,1H3,(H,18,20)

InChI Key

IJVSYTQQBDYXCN-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CC(=O)NC3=CC=CC=C32

solubility

not available

Synthesis and Characterization:

4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the class of 3,4-dihydroquinoxalin-2(1H)-ones. While research on this specific compound is limited, the broader class of 3,4-dihydroquinoxalin-2(1H)-ones has been explored for various applications due to their diverse range of functionalities. The synthesis of these compounds typically involves cyclocondensation reactions between o-phenylenediamines and α-ketoesters or α-ketoamides [].

Potential Biological Activities:

The presence of the 3,4-dihydroquinoxalin-2(1H)-one core structure in 4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one suggests potential biological activities. Studies have shown that various 3,4-dihydroquinoxalin-2(1H)-one derivatives exhibit interesting biological properties, including:

  • Antibacterial activity: Some derivatives have demonstrated activity against various bacterial strains [].
  • Antifungal activity: Certain 3,4-dihydroquinoxalin-2(1H)-ones have shown promise in antifungal applications [].
  • Antioxidant activity: Research suggests that specific derivatives possess antioxidant properties [].

4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the class of 3,4-dihydroquinoxalin-2(1H)-ones. This compound features a dihydroquinoxalinone core structure, which is characterized by a fused bicyclic ring system containing nitrogen atoms. The presence of an ethylsulfonyl group attached to a benzoyl moiety enhances its chemical properties and potential biological activities. The molecular formula of this compound is C16_{16}H16_{16}N2_{2}O3_{3}S, indicating the presence of two nitrogen atoms, three oxygen atoms, and one sulfur atom in its structure.

The mechanism of action of this specific compound is not reported in the openly available scientific literature. However, research suggests similar dihydroquinoxalinone derivatives may possess various biological activities depending on their structure [].

The synthesis of 4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves cyclocondensation reactions. These reactions often utilize o-phenylenediamines and α-ketoesters or α-ketoamides as starting materials. The ethylsulfonyl group can also participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives. The specific reaction conditions can significantly influence the yield and purity of the final product.

Research on 4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one suggests that compounds in the 3,4-dihydroquinoxalin-2(1H)-one class exhibit notable biological activities. These include antimicrobial, anticancer, and anti-inflammatory properties. The unique arrangement of functional groups in this compound may enhance its interactions with biological targets, making it a candidate for further pharmacological studies.

While specific synthetic routes for 4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one are not extensively documented, similar compounds are typically synthesized through:

  • Cyclocondensation: Involving o-phenylenediamines and α-ketoesters or α-ketoamides.
  • Reagents: Common reagents include dehydrating agents such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the benzoyl group.

The reaction conditions (temperature, solvent choice) are carefully optimized to maximize yield and purity.

The potential applications of 4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one span various fields:

  • Pharmaceuticals: As a lead compound for drug development targeting cancer and inflammatory diseases.
  • Chemical Research: Used as a building block in organic synthesis to create more complex molecules.
  • Agricultural Chemistry: Potentially useful in developing agrochemicals due to its biological activity.

Several compounds share structural similarities with 4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one. Here are some notable examples:

Compound NameMolecular FormulaNotable Features
4-(2-(methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-oneC16_{16}H14_{14}N2_{2}O4_{4}SContains a methylsulfonyl group instead of ethylsulfonyl; studied for similar biological activities.
4-(4-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-oneC17_{17}H16_{16}N2_{2}O4_{4}SDifferent positioning of the ethylsulfonyl group; may exhibit distinct pharmacological profiles.
4-benzoyl-3-benzyl-7-(methylsulfonyl)-3,4-dihydroquinoxalin-2(1H)-oneC23_{23}H20_{20}N2_{2}O4_{4}SMore complex structure with additional benzyl group; potential for enhanced biological activity .

The uniqueness of 4-(2-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one lies in its specific arrangement of functional groups and the presence of the ethylsulfonyl moiety, which may influence its solubility and interaction with biological targets differently compared to other derivatives.

XLogP3

1.5

Dates

Last modified: 08-16-2023

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